Noscapine

Description

Noscapine has been reported in Corydalis solida, Corydalis ophiocarpa, and other organisms with data available.

This compound is a phthalide isoquinoline non-narcotic alkaloid derived from the opium poppy Papaver somniferum, with mild analgesic, antitussive, and potential antineoplastic activities. This compound exerts its antitussive effects through the activation of sigma opioid receptors. This agent appears to exert its antimitotic effect by binding to tubulin, resulting in a disruption of microtubule assembly dynamics and subsequently, the inhibition of mitosis and tumor cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cough and has 2 investigational indications.

A naturally occurring opium alkaloid that is a centrally acting antitussive agent.

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

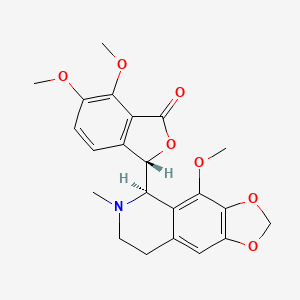

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNNEGZIBPJZJG-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023385, DTXSID901032089 | |

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.395 | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |

CAS No. |

6035-40-1, 128-62-1 | |

| Record name | Gnoscopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noscapine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Noscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noscapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | noscapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Noscapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noscapine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOSCAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V32U4AOQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4C6WE7BZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176 °C | |

| Record name | NOSCAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3372 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-alpha-Narcotine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Noscapine Alkaloid: From Poppy Latex to Anticancer Candidate

A Technical Guide on its History, Discovery, and Scientific Foundation

Published: November 19, 2025

Abstract

Noscapine, a phthalideisoquinoline alkaloid from the opium poppy (Papaver somniferum), has undergone a remarkable scientific journey. Initially isolated in the early 19th century and long utilized as a non-addictive antitussive, its modern rediscovery as a microtubule-modulating agent has established it as a promising candidate in oncology research. This guide provides an in-depth chronicle of this compound's history, from its initial extraction to the elucidation of its anticancer mechanisms. It details historical and contemporary experimental protocols for its isolation and purification, presents its physicochemical properties in a structured format, and visually maps its primary signaling pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal natural product.

Historical Timeline and Key Discoveries

The history of this compound is a compelling narrative of scientific re-evaluation, spanning over two centuries. Initially overshadowed by the potent analgesic alkaloids of opium, its unique pharmacological profile has secured its place in both historical and modern pharmacopoeias.

-

1803: Parisian pharmacist Jean-François Derosne isolates a crystalline substance from opium which he calls "narceine." This salt is later understood to be a mixture containing this compound.[1]

-

1817: The Discovery. The definitive isolation of the alkaloid is achieved by French chemist Pierre-Jean Robiquet, who purifies it from Derosne's salt.[1][2][3] He initially names it "narcotine" due to its origin, mistakenly implying narcotic properties.[4][5][6][7]

-

1930: A New Purpose. The antitussive (cough-suppressing) properties of narcotine are discovered.[1][2] This becomes its primary clinical application for decades, valued because it lacks the sedative and addictive effects of other opium alkaloids like morphine and codeine.[1][2][8]

-

1954: First Hint of Mitotic Activity. Hans Lettré describes narcotine as a "weak mitotic poison," providing the first evidence of its ability to interfere with cell division.[1]

-

1998: The Anticancer Breakthrough. Decades later, a pivotal study reveals the in vivo anticancer activity of this compound in mouse models.[1] Researchers demonstrate that this compound binds to tubulin, disrupts microtubule assembly, arrests the cell cycle in mitosis, and induces apoptosis (programmed cell death) in cancer cells.[3][9][10][11] This discovery repositions this compound from a simple cough suppressant to a lead compound in cancer research.[12][13]

The name was officially changed from "narcotine" to "this compound" to shed its misleading association with narcotics.[4] Today, it is recognized for its favorable toxicity profile and oral bioavailability, making it an attractive subject for the development of novel anticancer derivatives.[14]

Physicochemical Properties

This compound is a fine, white, odorless, and bitter-tasting powder.[2] Its core structure consists of an isoquinoline ring and a dimethoxy isobenzofuranone ring.[9] The lactone ring is unstable and susceptible to opening in basic conditions.[4]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃NO₇ | [4][15] |

| Molar Mass | 413.426 g·mol⁻¹ | [4][15] |

| Melting Point | 176 °C | [3] |

| Water Solubility | 0.181 mg/mL | [16] |

| logP (Octanol/Water) | 2.58 - 2.88 | [16][17] |

| pKa (Strongest Basic) | 7.14 | [16] |

| Appearance | Orthorhombic bisphenoidal prisms | [3] |

| Solubility Profile | Practically insoluble in water and vegetable oils. Shows limited solubility in ether and alcohol. Soluble in acetone, benzene, and chloroform. The hydrochloride salt form exhibits high water solubility. | [2] |

| IUPAC Name | (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1][4]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | [1] |

Experimental Protocols: Isolation and Purification

The extraction of this compound relies on its properties as a weak base, allowing for separation from other opium alkaloids. Methodologies have evolved from classic acid-base extractions to modern chromatographic techniques.

Historical/Classical Isolation Methodology (Acid-Base Extraction)

This protocol is a generalized representation of early 20th-century methods for separating the major non-phenolic alkaloids from opium.

Objective: To separate this compound and papaverine from morphine and other phenolic alkaloids.

Principle: this compound, a weak base, is insoluble in aqueous alkali solutions, whereas morphine, being phenolic, is soluble. This chemical difference allows for their separation.

Protocol:

-

Initial Extraction: Begin with raw opium or poppy straw, which contains a mixture of alkaloids.[18] Macerate the source material in water to create an aqueous extract of alkaloid salts (e.g., meconates and sulfates).

-

Precipitation of Alkaloids: Treat the aqueous extract with an excess of calcium chloride (CaCl₂) or lead acetate. This precipitates meconic and sulfuric acids, leaving the alkaloid hydrochlorides in solution. Filter to remove the precipitate.

-

Isolation of Crude Alkaloid Mixture: Concentrate the filtrate and treat it with a strong base, such as sodium hydroxide (NaOH) or ammonia (NH₃), to a high pH. This neutralizes the alkaloid salts, precipitating the free bases.

-

Separation of Non-Phenolic Alkaloids: Treat the crude alkaloid precipitate with an alcohol (e.g., ethanol). Morphine and codeine have lower solubility compared to this compound and papaverine, allowing for an initial separation by filtration.

-

Alkali Wash: Take the alcohol-soluble fraction (containing this compound and papaverine) and dissolve it in a dilute acid (e.g., HCl). Treat this acidic solution with aqueous sodium hydroxide. Morphine will dissolve to form a sodium salt, while this compound and papaverine will precipitate.

-

Separation and Crystallization: Filter the precipitate containing the crude this compound-papaverine mixture. The crude this compound can then be purified through repeated crystallization from solvents like ethanol or benzene.

Modern Purification Methodology (Solvent/pH Adjustment)

Modern methods focus on higher purity and efficiency, often starting from a crude this compound source. This protocol is based on a patented purification process.[19]

Objective: To remove impurities from a crude this compound product.

Principle: Impurities are selectively dissolved by carefully controlling the pH and the concentration of an isopropanol-water solvent system, leaving purified this compound as a solid.

Protocol:

-

Preparation of Slurry: Pulverize crude this compound (e.g., 30.00 g) to a uniform powder.[19]

-

Solvent Addition: In a flask equipped with a magnetic stirrer, add the powdered this compound to a prepared isopropanol-water solution (e.g., 100 mL of 30-50% v/v isopropanol).[19]

-

pH Adjustment: Stir the resulting slurry at room temperature (18-25°C). Adjust the pH of the suspension to between 12 and 13 by the dropwise addition of a strong base, such as a sodium hydroxide solution.[19]

-

Stirring and Equilibration: Continue stirring the slurry for a minimum of 15 minutes to ensure impurities dissolve into the basic solvent phase.[19]

-

Filtration and Washing: Filter the suspension using a Buchner funnel. Wash the collected solid (purified this compound) with an additional volume of the same concentration isopropanol-water solution to remove residual impurities.[19]

-

Drying: Dry the purified solid under a vacuum to yield high-purity this compound (>99%).[20]

Mechanism of Action and Signaling

This compound's primary anticancer effect stems from its interaction with the microtubule cytoskeleton. Unlike classic agents like taxanes (which hyper-stabilize) or vinca alkaloids (which cause disassembly), this compound subtly modulates microtubule dynamics.[10]

It binds to tubulin, the protein subunit of microtubules, altering its conformation.[1][9][10] This action attenuates the dynamic instability of microtubules, lengthening the time they spend in a paused or attenuated state.[1] This disruption is sufficient to interfere with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[10]

The cell's surveillance system, known as the spindle assembly checkpoint, detects this defect. Unable to proceed to anaphase, the cell cycle is arrested in metaphase (M-phase).[1][10] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death in the cancerous cells.[10][11] This mechanism is highly effective against rapidly proliferating cells, which are characteristic of cancer.

Visualized Experimental and Signaling Workflows

The following diagrams illustrate the key processes related to this compound, from its extraction to its cellular mechanism of action.

References

- 1. The this compound Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pierre-Jean Robiquet | Educación Química [elsevier.es]

- 6. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]

- 7. [Pierre-Jean Robiquet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. The Potential Role of this compound in Cancer Treatment - Vonage Pharma [vonagepharma.com]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. monash.edu [monash.edu]

- 15. This compound [webbook.nist.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. This compound (CAS 128-62-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. Opium - Wikipedia [en.wikipedia.org]

- 19. CN101421270A - this compound purification process - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Noscapine Biosynthetic Pathway in Papaver somiferum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid found in opium poppy (Papaver somiferum), has a long history of use as a cough suppressant. More recently, it has garnered significant attention for its potential as a non-toxic anticancer agent. Unlike other opium alkaloids such as morphine and codeine, this compound lacks narcotic effects, making it a compelling candidate for further pharmacological development. The elucidation of its biosynthetic pathway has been a significant focus of research, paving the way for metabolic engineering strategies to enhance its production in both plants and microbial systems. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the key enzymes, their kinetics, the genetic regulation, and detailed experimental protocols for its study.

The this compound Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

The biosynthesis of this compound in Papaver somiferum is a complex process that begins with the central precursor (S)-reticuline, a key branch-point intermediate in benzylisoquinoline alkaloid metabolism. The pathway proceeds through a series of enzymatic reactions, the genes for which are notably clustered together in the poppy genome, facilitating their co-regulation.[1][2]

The core pathway can be summarized as follows:

-

(S)-Reticuline to (S)-Scoulerine: The pathway initiates with the conversion of (S)-reticuline to (S)-scoulerine.

-

(S)-Scoulerine to (S)-Canadine: (S)-scoulerine then undergoes a series of modifications to form (S)-canadine. This involves a methylation step catalyzed by Scoulerine 9-O-methyltransferase (SOMT) to produce (S)-tetrahydrocolumbamine, which is then converted to (S)-canadine by Canadine synthase (a cytochrome P450 enzyme, CYP719A21).[3][4]

-

(S)-Canadine to (S)-N-methylcanadine: The subsequent step is the N-methylation of (S)-canadine to yield (S)-N-methylcanadine.

-

(S)-N-methylcanadine to this compound: This final stage of the pathway is a multi-step process involving a series of hydroxylations, an acetylation, a ring cleavage, and a final dehydrogenation to produce this compound. A key committed step is the 1-hydroxylation of (S)-N-methylcanadine catalyzed by the cytochrome P450 enzyme CYP82Y1.[3][4][5] Subsequent reactions are catalyzed by other cytochrome P450s, an acetyltransferase, a carboxylesterase, and finally, this compound synthase. An interesting feature of this part of the pathway is the transient acetylation of an intermediate, which acts as a protective group to allow for subsequent enzymatic steps to occur correctly.

The entire pathway from (S)-scoulerine to this compound is encoded by a 10-gene cluster.[1][2] This cluster includes genes for cytochrome P450s, O-methyltransferases, an acetyltransferase, a carboxylesterase, and a short-chain dehydrogenase/reductase (this compound synthase).[6]

Data Presentation: Quantitative Insights into the Pathway

A thorough understanding of the this compound biosynthetic pathway requires quantitative data on the enzymes and metabolites involved. The following tables summarize key available data.

Table 1: Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| CYP82Y1 | (R,S)-N-methylcanadine | 19.5 | 98 pmol min-1 mg-1 protein | ~5 | - | 7.5 | 30 | [7][8] |

| Scoulerine 9-O-methyltransferase (SOMT1) | (S)-Scoulerine | 1.8 ± 0.2 | 21.7 ± 0.5 pkat mg-1 protein | - | 6.7 x 104 | - | - | [6] |

| Scoulerine 9-O-methyltransferase (SOMT2) | (S)-Scoulerine | 3.0 ± 0.3 | 24.2 ± 0.7 pkat mg-1 protein | - | 4.5 x 104 | - | - | [6] |

| Scoulerine 9-O-methyltransferase (SOMT3) | (S)-Scoulerine | 3.5 ± 0.4 | 14.2 ± 0.5 pkat mg-1 protein | - | 2.3 x 104 | - | - | [6] |

| This compound Synthase (NOS) | Narcotinehemiacetal | - | - | - | Higher efficiency with NAD+ | - | - | [3] |

Table 2: Alkaloid Content in Different Papaver somiferum Cultivars

| Cultivar | Morphine (%) | This compound (%) | Reference(s) |

| Ofis_96 (control) | 0.6 | 0.02 | [9] |

| Ofis_1 (morphine-rich) | 1.8 | - | [9] |

| Ofis_NP (this compound-rich) | - | 1.3 | [9] |

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of this compound Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol is a general guideline for the expression of cytochrome P450 enzymes, which are prevalent in the this compound pathway, in yeast.

1. Gene Cloning and Vector Construction:

- Amplify the full-length cDNA of the target enzyme (e.g., CYP82Y1, Canadine synthase) from P. somiferum RNA using PCR with gene-specific primers.

- Incorporate appropriate restriction sites at the ends of the PCR product for cloning.

- Ligate the PCR product into a yeast expression vector (e.g., pYES2/CT) under the control of an inducible promoter (e.g., GAL1).

- Co-express a cytochrome P450 reductase (CPR) from a suitable source (e.g., Arabidopsis thaliana or P. somiferum) to ensure proper enzyme function. This can be done by cloning the CPR gene into the same or a separate expression vector.

- Transform the resulting plasmid(s) into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

2. Yeast Culture and Protein Expression:

- Grow the transformed yeast cells in a selective synthetic defined (SD) medium lacking the appropriate nutrient for plasmid selection (e.g., uracil) and containing 2% (w/v) glucose at 30°C with shaking.

- When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding galactose to a final concentration of 2% (w/v).

- Continue to grow the culture at a lower temperature (e.g., 20-25°C) for 24-48 hours to enhance protein folding and stability.

3. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

- Resuspend the cells in the same buffer containing a protease inhibitor cocktail.

- Lyse the cells using glass beads or a French press.

- Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris.

- Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

4. Protein Purification (Optional, for detailed kinetic studies):

- If a tagged version of the enzyme was expressed, the protein can be purified from the microsomal fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Protocol 2: Enzyme Assays for this compound Biosynthetic Enzymes

This is a general protocol that can be adapted for specific enzymes.

1. Reaction Mixture Preparation:

- Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate (e.g., (S)-N-methylcanadine for CYP82Y1), and the microsomal fraction containing the expressed enzyme.

- For cytochrome P450 enzymes, include a source of reducing equivalents, typically an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

2. Reaction Incubation:

- Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

- Initiate the reaction by adding the substrate or the NADPH-regenerating system.

- Incubate the reaction for a specific period (e.g., 30-60 minutes) with gentle shaking.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by changing the pH.

- Extract the product from the aqueous phase using the organic solvent.

- Evaporate the organic solvent to dryness.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10]

- Quantify the product by comparing its peak area to a standard curve of the authentic compound.

Protocol 3: Virus-Induced Gene Silencing (VIGS) in Papaver somniferum

VIGS is a powerful technique to study gene function in plants by transiently silencing the expression of a target gene.[3][7]

1. VIGS Vector Construction:

- Select a ~300 bp fragment from the cDNA of the target gene.

- Clone this fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

- Transform the resulting construct into Agrobacterium tumefaciens (e.g., strain GV3101).

2. Agroinfiltration:

- Grow cultures of A. tumefaciens containing the pTRV1 (helper plasmid) and the pTRV2-gene construct separately.

- Mix the two cultures in a 1:1 ratio.

- Infiltrate the Agrobacterium suspension into the cotyledons or young leaves of P. somniferum seedlings using a needleless syringe or by vacuum infiltration.[7]

3. Plant Growth and Analysis:

- Grow the infiltrated plants under controlled conditions.

- After a few weeks, observe the plants for any phenotypic changes resulting from the gene silencing.

- Harvest tissues from the silenced plants and control plants (infiltrated with an empty pTRV2 vector).

- Analyze the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm silencing.

- Analyze the metabolite profile of the silenced plants using HPLC or LC-MS/MS to determine the effect of gene silencing on the this compound biosynthetic pathway.

Mandatory Visualizations

Diagram 1: this compound Biosynthetic Pathway

Caption: Overview of the this compound biosynthetic pathway in Papaver somiferum.

Diagram 2: Experimental Workflow for VIGS

Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in Papaver somniferum.

Diagram 3: Logical Relationship of the 10-Gene Cluster

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-canadine synthase - Wikipedia [en.wikipedia.org]

- 3. Virus-Induced Gene Silencing to Investigate Alkaloid Biosynthesis in Opium Poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Unearthed opium: development of a UHPLC-MS/MS method for the determination of Papaver somniferum alkaloids in Daunian vessels [frontiersin.org]

- 6. Highly Efficient Virus-induced Gene Silencing (VIGS) in California Poppy (Eschscholzia californica): An Evaluation of VIGS as a Strategy to Obtain Functional Data from Non-model Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virus-induced gene silencing is an effective tool for assaying gene function in the basal eudicot species Papaver somniferum (opium poppy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Expression of human cytochrome P450 enzymes in yeast and bacteria and relevance to studies on catalytic specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS Analysis of Illegal Additives Papaverine, Morphine, this compound, Codeine and Thebaine in Hot Pot Base using Ascentis® Express HILIC after QuEChERS Extraction | Sigma-Aldrich [sigmaaldrich.com]

The Pharmacological Profile of Noscapine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long-standing history as an antitussive agent.[1][2] Unlike other opium alkaloids, this compound is non-narcotic and lacks sedative or euphoric properties.[2][3] In recent years, extensive research has unveiled its potent anticancer activities, positioning it and its derivatives as promising candidates for novel cancer therapies. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its key derivatives, with a focus on their mechanisms of action, pharmacokinetic properties, and the experimental methodologies used for their evaluation.

Introduction

This compound, first isolated in 1817, has been traditionally utilized for its cough-suppressing effects, which are mediated through the activation of sigma opioid receptors.[4] Its favorable safety profile, characterized by minimal toxicity and a lack of addictive potential, has made it a subject of intense scientific investigation for other therapeutic applications.[2][3] The discovery of its anti-mitotic properties, stemming from its interaction with microtubules, has opened a new chapter in its pharmacological journey, leading to the synthesis and evaluation of numerous derivatives with enhanced potency and specificity.[3] This guide will delve into the core pharmacological aspects of this compound and its analogues, providing a comprehensive resource for researchers in the field of drug discovery and development.

Mechanism of Action

This compound and its derivatives exhibit a dual mechanism of action, targeting both the central nervous system for its antitussive effects and cellular microtubule dynamics for its anticancer properties.

Antitussive Effect

This compound's cough suppressant activity is primarily attributed to its role as a sigma receptor agonist in the brain's cough center, located in the medulla.[1][3] This action inhibits the cough reflex without causing the sedative and addictive side effects associated with opioid-based antitussives like codeine.[3]

Anticancer Effects

The anticancer properties of this compound and its derivatives are multifaceted and primarily revolve around their interaction with tubulin and the subsequent disruption of microtubule dynamics. This leads to cell cycle arrest and the induction of apoptosis (programmed cell death).

This compound binds to tubulin, the fundamental protein component of microtubules, altering their dynamic instability.[3] This interference with microtubule assembly and disassembly disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[5]

This compound's anticancer activity is also mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

-

PTEN/PI3K/mTOR Pathway: this compound has been shown to regulate the PTEN/PI3K/mTOR signaling pathway. It can inhibit the phosphorylation of PI3K and mTOR, key proteins that promote cell growth and survival. By downregulating this pathway, this compound can induce apoptosis in cancer cells.[6]

-

NF-κB Signaling Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can sensitize cancer cells to the effects of chemotherapeutic agents.

-

Apoptosis Induction: The disruption of microtubule dynamics and modulation of signaling pathways by this compound converge to trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the key executioners of apoptosis.[7]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound and some of its notable derivatives.

Table 1: Cytotoxicity of this compound and its Derivatives (IC50 values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Lung Cancer | 73 | [1] |

| This compound-tryptophan conjugate | A549 | Lung Cancer | 32 | [1] |

| 9-((perfluorophenyl)methylene)aminothis compound (9-PAN) | Breast Cancer | Breast Cancer | 20 ± 0.3 | [1] |

| N-propargylthis compound (NPN) | Breast Cancer | Breast Cancer | 1.35 ± 0.2 | [1] |

| 1,3-diynyl derivatives of this compound | Breast Cancer | Breast Cancer | 6.23 | [1] |

| 1,3-Benzodioxole-modified noscapinoids | MCF-7 | Breast Cancer | 0.6 ± 0.17 | [1] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~30% | Human | [8][9] |

| Elimination Half-Life | 1.5 - 4 hours | Human | [9] |

| Mean Total Body Clearance | 4.78 L/h | Mouse | [10] |

| Mean Volume of Distribution | 5.05 L | Mouse | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the test compound for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add propidium iodide to the cell suspension to stain the cellular DNA.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Microtubule Polymerization Assay

This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Protocol:

-

Tubulin Preparation: Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Compound Incubation: Incubate the tubulin solution with the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) at 37°C.

-

Turbidity Measurement: Monitor the polymerization of tubulin into microtubules by measuring the increase in absorbance (turbidity) at 340 nm over time in a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound–Amino Acid Conjugates Suppress the Progression of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Impact of Noscapine on Microtubule Dynamics and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from opium, has long been utilized as an antitussive agent. More recently, its potential as a chemotherapeutic agent has garnered significant attention due to its ability to interfere with microtubule dynamics and arrest cell cycle progression, ultimately leading to apoptosis in cancer cells. Unlike other microtubule-targeting agents such as taxanes and vinca alkaloids, this compound exhibits a more subtle mechanism of action, modulating microtubule dynamics without causing wholesale depolymerization or stabilization of the microtubule network. This unique property contributes to its favorable safety profile and oral bioavailability. This technical guide provides an in-depth overview of the core effects of this compound on microtubule dynamics and the cell cycle, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation

Quantitative Effects of this compound on Microtubule Dynamics

This compound treatment leads to a significant alteration in the dynamic instability of microtubules. The primary effect is an increase in the time microtubules spend in a paused state, neither growing nor shortening. This dampening of microtubule dynamics interferes with the proper formation and function of the mitotic spindle.

| Parameter | Control | 25 µM this compound | 250 µM this compound | Reference |

| Pause Duration (% of time) | ~35% | Increased by 54% | Increased by 244% | |

| Shortening Rate (µm/min) | ~17 | Decreased by 20% | Decreased by 22% | |

| Dynamicity (µm/min) | ~3.5 | Decreased | Significantly Decreased |

Quantitative Effects of this compound on Cell Cycle Progression

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest primarily at the G2/M phase. This mitotic arrest prevents cell division and can ultimately trigger apoptosis.

| Cell Line | Treatment Condition | % of Cells in G2/M | Reference |

| HeLa (Cervical Cancer) | Control | ~15% | |

| 20 µM this compound (24h) | Significantly Increased | ||

| MCF-7 (Breast Cancer) | Control | ~10-15% | |

| This compound (IC50) | Increased to ~37% | ||

| MDA-MB-231 (Breast Cancer) | Control | ~12% | |

| This compound (IC50) | Increased to ~32% |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules in a cell-free system. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340-350 nm.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well microplate (UV-transparent)

-

Temperature-controlled spectrophotometer

Protocol:

-

Preparation of Tubulin Stock: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.

-

Preparation of Reaction Mix: On ice, prepare a reaction mix containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol.

-

Drug Preparation: Prepare serial dilutions of this compound in the reaction mix. Include a vehicle control (DMSO).

-

Initiation of Polymerization: Add the tubulin stock to the reaction mix containing the different concentrations of this compound to a final tubulin concentration of 1-3 mg/mL.

-

Measurement: Immediately transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate. Measure the absorbance at 350 nm every 30 seconds for 30-60 minutes in a temperature-controlled spectrophotometer.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be calculated from these curves.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the microtubule network in cells treated with this compound, revealing changes in microtubule organization and spindle formation.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

Methanol (ice-cold) or Paraformaldehyde (4%)

-

Phosphate-Buffered Saline (PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Culture cells on coverslips to ~70% confluency. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the appropriate duration (e.g., 18-24 hours).

-

Fixation:

-

Methanol Fixation: Gently wash the cells with PBS. Fix with ice-cold methanol for 5-10 minutes at -20°C.

-

Paraformaldehyde Fixation: Gently wash the cells with PBS. Fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

-

Permeabilization (for PFA fixation): Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content after treatment with this compound.

Materials:

-

This compound-treated and control cells

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.

-

Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.

-

Storage: The fixed cells can be stored at -20°C for at least 24 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in the PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.

-

Data Interpretation: The DNA content is represented in a histogram. The G0/G1 peak has 2N DNA content, and the G2/M peak has 4N DNA content. The S phase is the region between the two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound's proposed signaling pathway leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Caption: Experimental workflow for immunofluorescence microscopy of microtubules.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Structural Analysis of Noscapine and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noscapine, a phthalideisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), has a long history of use as a cough suppressant.[1] Unlike other opium alkaloids, this compound is non-addictive and exhibits a low toxicity profile.[1] In recent years, this compound has garnered significant attention for its potential as an anticancer agent due to its ability to modulate microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[2][3] This has spurred the development of a plethora of this compound analogues with the aim of enhancing its potency and pharmacological properties. This technical guide provides an in-depth analysis of the structural features of this compound and its analogues, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing relevant biological pathways and experimental workflows.

Structure-Activity Relationship of this compound Analogues

The anticancer activity of this compound is attributed to its interaction with tubulin, the fundamental protein component of microtubules.[3] However, natural this compound exhibits relatively weak potency, requiring high concentrations to achieve a significant therapeutic effect.[2] Consequently, extensive research has focused on modifying the this compound scaffold to develop analogues with improved efficacy. Key modification sites on the this compound molecule include the C9 position on the isoquinoline ring, the N-methyl group, and the benzofuranone ring.[4][5]

Quantitative Data on this compound Analogues

The following tables summarize the in vitro cytotoxicity of various this compound analogues against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of C9-Modified this compound Analogues

| Analogue | Modification at C9 | Cell Line | IC50 (µM) | Reference |

| This compound | - | U87 (Glioblastoma) | 46.8 | [6] |

| 9-Hydroxy methyl this compound | -CH2OH | U87 (Glioblastoma) | 4.6 | [6] |

| 9-Carbaldehyde oxime this compound | -CH=NOH | U87 (Glioblastoma) | 8.2 | [6] |

| This compound | - | A549 (Lung Cancer) | 73 | [7] |

| This compound-tryptophan conjugate | Tryptophan conjugate | A549 (Lung Cancer) | 32 | [7] |

Table 2: Cytotoxicity of C6'-Substituted this compound Analogues

| Analogue | Modification at C6' | Cell Line | IC50 (µM) | Reference |

| This compound | - | 4T1 (Breast Cancer) | 215.5 | [4][5] |

| This compound-phenylalanine (6h) | Phenylalanine conjugate | 4T1 (Breast Cancer) | 11.2 | [4][5] |

| This compound-tryptophan (6i) | Tryptophan conjugate | 4T1 (Breast Cancer) | 16.3 | [4][5] |

| Cotarnine-tryptophan (10i) | Tryptophan conjugate | 4T1 (Breast Cancer) | 54.5 | [4] |

Table 3: Cytotoxicity of a Novel this compound Analogue

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | SKBR-3 (Breast Cancer) | ~100 | [8][9] |

| Compound 8 | SKBR-3 (Breast Cancer) | ~40 | [8][9] |

| This compound | Paclitaxel-resistant SKBR-3 | ~100 | [8][9] |

| Compound 8 | Paclitaxel-resistant SKBR-3 | ~64 | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and biological evaluation of this compound and its analogues. This section provides an overview of key experimental protocols.

Synthesis of this compound Analogues

The synthesis of this compound analogues often starts from commercially available this compound. A general workflow involves chemical modification of the parent molecule. For instance, the synthesis of C6'-amino acid conjugates of this compound involves the following steps[4][5]:

-

N-demethylation of this compound: this compound is treated with hydrogen peroxide and ferrous sulfate to yield N-nor-noscapine.

-

Coupling with Protected Amino Acids: The resulting N-nor-noscapine is coupled with N-Boc-protected amino acids using a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).

-

Deprotection: The Boc protecting group is removed using an acid, such as HCl in isopropyl alcohol, to yield the final amino acid-conjugated this compound analogue.

Structural Characterization

NMR spectroscopy is a fundamental technique for elucidating the chemical structure of this compound and its analogues.

-

Sample Preparation: 5 mg of the compound is typically dissolved in a deuterated solvent such as DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard.[10]

-

Instrumentation: Spectra are recorded on a spectrometer, for example, a Bruker Avance III operating at 500 MHz for ¹H NMR and a corresponding frequency for ¹³C NMR.[10]

-

Data Acquisition:

-

¹H NMR: Standard 1D proton NMR spectra are acquired to determine the number and environment of protons.

-

¹³C NMR: 1D carbon NMR spectra are acquired to identify the carbon skeleton.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.[10]

-

Single-crystal X-ray diffraction provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive structural proof.

-

Crystallization: Suitable single crystals of the this compound analogue are grown, often by slow evaporation of a solvent system.

-

Data Collection: A single crystal is mounted on a diffractometer. Data is collected using a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is rotated, and diffraction patterns are recorded at various orientations.[11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.[11] The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structures.[12]

Biological Evaluation

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound analogues on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogue and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

This assay measures the effect of this compound analogues on the in vitro polymerization of tubulin.

-

Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂) is prepared.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

-

Monitoring Polymerization: The polymerization of tubulin into microtubules is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.

-

Effect of Analogues: The assay is performed in the presence and absence of the this compound analogue to determine its inhibitory or enhancing effect on tubulin polymerization.

Visualizations

Signaling Pathway: this compound-Induced Apoptosis

This compound and its analogues induce apoptosis in cancer cells through various signaling pathways. A key pathway involves the modulation of the PTEN/PI3K/mTOR axis and the intrinsic mitochondrial pathway.

References

- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Functional Studies on this compound and Cotarnine Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. oncotarget.com [oncotarget.com]

- 8. rsc.org [rsc.org]

- 9. bmse001281 this compound Hydrochloride at BMRB [bmrb.io]

- 10. A new antiproliferative this compound analogue: chemical synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Noscapine as a Sigma Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Noscapine and Sigma Receptors

This compound is a non-narcotic benzylisoquinoline alkaloid that exerts its antitussive effects primarily through the activation of sigma receptors.[1][2] Unlike opioid receptor agonists, this compound lacks significant analgesic, sedative, or euphoric properties, making it a safe and non-addictive therapeutic agent.[3] The sigma receptors, once misclassified as opioid receptors, are now understood to be a distinct class of intracellular proteins.[4] There are two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂).

The sigma-1 receptor is a highly conserved, 223-amino acid transmembrane protein that resides predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane. It functions as a ligand-operated molecular chaperone, modulating a variety of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. The sigma-2 receptor is less well-characterized but is known to be overexpressed in proliferating tumor cells. This compound's therapeutic effects, particularly its neuroprotective actions, are believed to be mediated, at least in part, through its agonistic activity at the sigma-1 receptor.[4][5]

Quantitative and Functional Data

A comprehensive review of the current literature reveals a notable gap in the availability of specific binding affinity data (Kᵢ or IC₅₀ values) for this compound at either the sigma-1 or sigma-2 receptor subtypes. An early study from 1988 characterized a high-affinity binding site for [³H]this compound in guinea pig brain homogenates, reporting a dissociation constant (Kd) of 7 nM.[6] However, the authors concluded that these sites were distinct from then-known opiate or dextromethorphan binding sites and did not definitively identify them as sigma receptors.[6]

The contemporary evidence for this compound's sigma receptor agonism is primarily derived from functional assays where its effects are reversed by selective sigma receptor antagonists.

Table 1: Functional Evidence for this compound's Sigma-1 Receptor Agonism

| Experimental Model | This compound Concentration | Observed Effect | Antagonist Used | Antagonist Effect | Reference |

| Primary murine cortical neurons (Oxygen-Glucose Deprivation) | 0.5 - 2 µM | Increased cell viability, decreased nitric oxide (NO) production, decreased intracellular calcium ([Ca²⁺]i) | 5 µM BD-1047 | Attenuated the protective effects of this compound | [5] |

| H9c2 cardiomyocytes (Oxygen-Glucose Deprivation/Reperfusion) | 4 µM | Decreased NO production, prevention of necrosis and apoptosis | BD-1047 | Increased NO levels; this compound's effect was inhibitory to this | [4] |

| Rat antitussive model | Not specified | Dose-dependent reduction in cough | Rimcazole | Dose-dependent reduction in the antitussive activity of this compound | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with sigma receptors.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand)

-

Membrane Preparation: Guinea pig brain or liver membrane homogenates (high density of sigma-1 receptors)

-

Test Compound: this compound, dissolved in an appropriate solvent

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: Ice-cold 10 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)

-

Scintillation vials and scintillation cocktail

-

96-well plates

-

Harvester and liquid scintillation counter

Procedure:

-

Preparation: Thaw membrane homogenates on ice. Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 150 µL membrane preparation, 50 µL assay buffer, 50 µL --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 5 nM).

-

Non-specific Binding: 150 µL membrane preparation, 50 µL haloperidol (10 µM final concentration), 50 µL --INVALID-LINK---pentazocine.

-

Competitive Binding: 150 µL membrane preparation, 50 µL of each this compound dilution, 50 µL --INVALID-LINK---pentazocine.

-

-

Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium ([Ca²⁺]i) Measurement

This assay assesses the functional effect of sigma-1 receptor activation by this compound on intracellular calcium levels, a key aspect of its signaling pathway.

Materials:

-

Primary cortical neurons or a relevant cell line

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Sigma-1 receptor antagonist (e.g., BD-1047)

-

Fluorescence spectrophotometer or plate reader capable of ratiometric measurement (e.g., excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Plate cells on glass coverslips or in black-walled, clear-bottom 96-well plates and culture until the desired confluency.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Pre-treatment: Incubate one set of cells with this compound at the desired concentration(s) and another set with both this compound and the sigma-1 receptor antagonist for a specified period (e.g., 24 hours).[5]

-

Measurement: Place the plate or coverslip in the fluorescence reader. Record the baseline fluorescence ratio (F340/F380).

-

Stimulation: Induce a calcium influx, for example, by exposing the cells to a stressor like sodium azide (NaN₃) and glucose deprivation.[5]

-

Data Acquisition: Continuously record the fluorescence ratio (F340/F380) over time to measure the change in intracellular calcium concentration.

-

Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Compare the peak calcium response in control cells, this compound-treated cells, and cells treated with both this compound and the antagonist. A reduction in the stress-induced calcium rise by this compound, which is reversed by the antagonist, indicates a sigma-1 receptor-mediated effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's action as a sigma receptor agonist.

Caption: Sigma-1 Receptor Signaling Pathway Modulated by this compound.

Caption: Experimental Workflow for Characterizing a Sigma Receptor Agonist.

Caption: Logical Relationship of this compound's Sigma Agonism and Effects.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a sigma receptor agonist, with its activity at the sigma-1 receptor implicated in its antitussive, neuroprotective, and cardioprotective effects.[1][4][5] This activity is characterized by the modulation of intracellular calcium signaling and the reduction of nitric oxide production under conditions of cellular stress.[4][5] However, a significant gap in the literature is the absence of definitive, quantitative data on this compound's binding affinity for sigma-1 and sigma-2 receptors.

Future research should prioritize the determination of this compound's Kᵢ values for both sigma receptor subtypes using standardized radioligand binding assays, as detailed in this guide. Such data would be invaluable for structure-activity relationship (SAR) studies and the rational design of novel, more potent, and selective sigma receptor modulators based on the this compound scaffold. Furthermore, a deeper investigation into the downstream signaling cascades activated by this compound through the sigma-1 receptor will provide a more complete picture of its mechanism of action and may reveal additional therapeutic applications for this well-established drug.

References

- 1. This compound | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological and pharmacological activities of this compound: Focusing on its receptors and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]